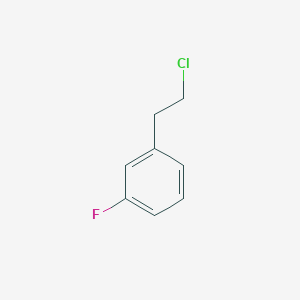

Benzene, 1-(2-chloroethyl)-3-fluoro-

Description

BenchChem offers high-quality Benzene, 1-(2-chloroethyl)-3-fluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1-(2-chloroethyl)-3-fluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloroethyl)-3-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYPFVSLTAQBJHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Friedel-Crafts acylation of fluorobenzene for synthesis

Application Note & Protocol Guide

Topic: Strategic Synthesis via Friedel-Crafts Acylation of Fluorobenzene

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluoroaromatic Ketones

The incorporation of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1] Aromatic ketones, in turn, are critical intermediates for synthesizing a vast array of pharmaceuticals and fine chemicals.[1]

The Friedel-Crafts acylation of fluorobenzene provides a direct and powerful route to synthesize fluoroaromatic ketones, such as the widely used 4-fluoroacetophenone, a key building block in many synthetic pathways.[2] This guide offers an in-depth exploration of the reaction's mechanistic underpinnings, regioselective control, and provides detailed, field-proven protocols for its successful execution.

Section 1: Theoretical & Mechanistic Framework

The Electrophilic Aromatic Substitution (EAS) Mechanism

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[3][4][5] The process is initiated by the activation of an acylating agent (typically an acyl chloride or acid anhydride) with a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion.[6][7] This ion is then attacked by the nucleophilic π-electron system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6] Aromaticity is restored in the final step through deprotonation, yielding the aromatic ketone.[8]

A key feature of the acylation reaction is the stability of the acylium ion, which is resonance-stabilized and does not undergo the rearrangements often problematic in Friedel-Crafts alkylations.[6] Furthermore, the product ketone contains an electron-withdrawing acyl group that deactivates the aromatic ring, effectively preventing polyacylation side reactions.[6][9]

Caption: General mechanism of Friedel-Crafts acylation.

Regioselectivity: The Role of the Fluorine Substituent

The fluorine atom on the benzene ring governs the position of the incoming acyl group. Halogens are a unique class of substituents in EAS. While their high electronegativity makes them inductively electron-withdrawing (-I effect), which deactivates the ring compared to benzene, they possess lone pairs of electrons that can be donated into the ring through resonance (+M effect).[10][11]

This resonance donation preferentially stabilizes the arenium ion intermediates formed from attack at the ortho and para positions. Consequently, fluorine is an ortho, para-director.[10]

Caption: Standard workflow for AlCl₃-mediated acylation.

Step-by-Step Procedure:

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, addition funnel, and a reflux condenser fitted with a drying tube (or connect to a nitrogen/argon line). Ensure all glassware is oven-dried.

-

Reagent Charging: Under an inert atmosphere, add anhydrous aluminum chloride (0.055 mol, 1.1 equiv) and 15 mL of anhydrous dichloromethane to the flask. Cool the suspension to 0°C in an ice bath. [12]3. Addition of Acylating Agent: Charge the addition funnel with a solution of acetyl chloride (0.055 mol, 1.1 equiv) in 10 mL of anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 10 minutes.

-

Addition of Substrate: Following the acetyl chloride addition, add a solution of fluorobenzene (0.050 mol) in 10 mL of anhydrous DCM dropwise from the addition funnel. Control the rate to prevent excessive boiling. [12]5. Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 15-30 minutes. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of crushed ice and 15 mL of concentrated HCl. [12]This step is highly exothermic and should be performed with vigorous stirring in a fume hood.

-

Workup: Transfer the quenched mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with 20 mL of DCM. Combine the organic layers.

-

Neutralization: Wash the combined organic layers with two portions of saturated sodium bicarbonate solution, followed by a brine wash.

-

Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.

-

Purification: Purify the crude 4-fluoroacetophenone by vacuum distillation or recrystallization.

Protocol 2: Microwave-Assisted Acylation using a Reusable Scandium Triflate Catalyst

This protocol offers a modern, "green" alternative that utilizes a solid-supported catalyst under microwave irradiation, significantly reducing reaction times and allowing for catalyst recycling.

Core Principle: This method uses a silica gel-immobilized dendrimer scandium trifluoromethanesulfonate resin as a highly efficient, recyclable Lewis acid catalyst. [13]Microwave irradiation provides rapid, uniform heating, accelerating the reaction. [9]The reaction can often be run under solvent-free or reduced-solvent conditions.

Materials:

-

Fluorobenzene

-

Acetic anhydride (acylating agent)

-

Silica gel immobilized scandium triflate resin catalyst

-

Diethyl ether

-

Anhydrous magnesium sulfate

Step-by-Step Procedure:

-

Reagent Charging: In a microwave reaction vessel, combine fluorobenzene (11 mmol), acetic anhydride (22 mmol, 2.0 equiv), and the scandium triflate resin catalyst (0.43 g). [13]2. Microwave Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a power of 130 watts, maintaining a temperature of approximately 50°C. A typical protocol involves 30-second irradiation pulses for a total reaction time of 5 minutes. [13]3. Catalyst Recovery: After the reaction, cool the mixture to room temperature. Add diethyl ether and remove the solid catalyst by filtration. The catalyst can be washed, dried, and reused. [13]4. Workup: Transfer the filtrate to a separatory funnel and wash with water until the aqueous layer is neutral (pH 6.5-7.0). [9]5. Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to obtain the product.

-

Purification: If necessary, the product can be further purified by vacuum distillation.

Section 3: Data Summary & Optimization

The choice of catalyst and reaction conditions significantly impacts the yield and regioselectivity of the acylation.

| Catalyst System | Acylating Agent | Conditions | Para:Ortho Ratio | Yield (%) | Reference |

| AlCl₃ (stoichiometric) | Acetyl Chloride | DCM, 0°C to RT | >95:5 | Good to Excellent | [12] |

| La(OTf)₃ / TfOH | Benzoyl Chloride | Solvent-free, 140°C, 4h | 99:1 | 87 | [14] |

| Immobilized Sc(OTf)₃ | Acetic Anhydride | Microwave, 50°C, 5 min | High para-selectivity | Good to Excellent | [13] |

Section 4: Troubleshooting Common Issues

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Low Yield | 1. Inactive Catalyst: Moisture contamination has deactivated the Lewis acid. 2. Insufficient Activation: Reaction temperature is too low or time is too short. | 1. Ensure all reagents, solvents, and glassware are strictly anhydrous. Perform the reaction under an inert atmosphere. [9]2. Allow the reaction to warm to room temperature or gently heat. Monitor progress by TLC to determine optimal reaction time. |

| Significant Ortho-Isomer Formation | 1. High Reaction Temperature: Higher temperatures can overcome the steric barrier for ortho attack. [9]2. Less Bulky Catalyst/Acylating Agent: Smaller electrophilic complexes reduce steric preference for the para position. | 1. Maintain a lower reaction temperature (e.g., 0°C). 2. While often dictated by the desired product, be aware that smaller acylating agents may show slightly lower para-selectivity. |

| Polyacylation Products Detected | 1. Incorrect Stoichiometry: A large excess of the acylating agent was used. 2. Highly Activating Substrate: (Less common with fluorobenzene). | 1. Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of the acylating agent. [9]The deactivating nature of the first acyl group generally prevents this. [9] |

References

- Application Notes and Protocols: Friedel-Crafts Acylation of Fluorobenzene with 6-Chlorohexanoyl Chloride.Benchchem.

- How to Synthesize 4-Fluoroacetophenone: A Versatile Compound with Wide Applic

- Regioselective Acylation of Fluorobenzene.Benchchem Technical Support Center.

- Substituent Effects on the Rate of Electrophilic Arom

- Method for acylating fluorobenzene.

- Identifying side products in Friedel-Crafts acyl

- Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates.

- Experiment 1: Friedel-Crafts Acyl

- Friedel–Crafts reaction.Wikipedia.

- EAS Reactions (3)

- Friedel-Crafts Acyl

- Friedel Crafts Acylation And Alkyl

- Ortho vs.

- Understanding Ortho, Para, and Meta Directors.Master Organic Chemistry.

- Friedel Crafts Acylation of Benzene Reaction Mechanism.YouTube.

- Synthesis of Acetophenone by Friedel-Crafts Reaction.Alfa Chemistry.

- 22.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. byjus.com [byjus.com]

- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. youtube.com [youtube.com]

- 12. websites.umich.edu [websites.umich.edu]

- 13. CN101462931A - Method for acylating fluorobenzene - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

Application Notes & Protocols for the Reduction of 3'-Fluoroacetophenone Derivatives

Abstract: The enantioselective reduction of prochiral ketones, such as 3'-fluoroacetophenone derivatives, into their corresponding chiral secondary alcohols is a pivotal transformation in modern organic synthesis. These chiral alcohols serve as critical building blocks in the development of pharmaceuticals and other fine chemicals.[1][2] The strategic placement of a fluorine atom can significantly modulate a molecule's physicochemical and metabolic properties, making fluorinated synthons highly valuable in drug discovery.[3] This guide provides a comprehensive overview of prevalent methodologies for the reduction of 3'-fluoroacetophenone, offering a comparative analysis of achiral and asymmetric techniques. Detailed, field-proven protocols for hydride, catalytic, and biocatalytic reductions are presented to equip researchers, scientists, and drug development professionals with the necessary knowledge to select and implement the most suitable method for their synthetic objectives.

Introduction: The Significance of 1-(3-Fluorophenyl)ethanols

3'-Fluoroacetophenone is a common aromatic ketone used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and dyestuffs.[4][5] Its reduction product, 1-(3-fluorophenyl)ethanol, exists as a pair of enantiomers. The synthesis of enantiomerically pure forms of this alcohol is of paramount importance, as the biological activity of chiral molecules is often confined to a single enantiomer. The other may be inactive or, in some cases, contribute to undesirable side effects. The fluorine substituent itself is a key feature in medicinal chemistry, often introduced to enhance metabolic stability, binding affinity, or pharmacokinetic profiles.[3]

The choice of reductive strategy depends on the desired outcome:

-

Racemic Alcohols: For initial screening or when stereochemistry is irrelevant, simple achiral reductions are sufficient.

-

Enantiopure Alcohols: For the synthesis of active pharmaceutical ingredients (APIs), highly enantioselective methods are required.

This document details three primary classes of reduction: achiral hydride reduction, asymmetric catalytic reduction, and biocatalytic reduction.

Comparative Overview of Reduction Methodologies

The selection of a reduction method is a critical decision based on factors such as desired stereoselectivity, substrate scope, cost, scalability, and environmental impact. The following table provides a high-level comparison of the key methodologies discussed herein.

| Methodology | Primary Reagent/Catalyst | Stereoselectivity | Typical Yield | Key Advantages | Key Limitations |

| Sodium Borohydride | NaBH₄ | None (Racemic) | High (>90%) | Cost-effective, operationally simple, mild conditions.[6] | No stereocontrol, not suitable for esters/acids.[6] |

| Lithium Aluminum Hydride | LiAlH₄ | None (Racemic) | Very High (>95%) | Extremely powerful, reduces most carbonyls.[7] | Highly reactive with protic solvents (water, alcohols), stringent safety protocols required.[8][9] |

| CBS Reduction | Chiral Oxazaborolidine, Borane | High (Often >95% ee) | High (85-99%) | Predictable stereochemistry, broad substrate scope, reliable.[10][11] | Requires stoichiometric borane, sensitive to moisture.[12] |

| Noyori Hydrogenation | Ru-BINAP Complex, H₂ or H-donor | Excellent (Often >99% ee) | High (>95%) | Very high enantioselectivity, high catalyst turnover (TON).[1][13] | Requires specialized high-pressure equipment for H₂, catalyst can be expensive.[14] |

| Biocatalytic (KREDs) | Ketoreductase Enzyme, Cofactor | Excellent (Often >99% ee) | Variable to High | "Green" method (aqueous, mild T/P), exceptional selectivity.[15][16] | Substrate scope can be enzyme-dependent, requires specific biological expertise.[17] |

General Experimental Workflow

A typical reduction experiment, regardless of the specific methodology, follows a consistent logical progression. This workflow ensures reproducibility, safety, and purity of the final product.

Caption: Standard workflow for a chemical reduction.

Achiral Reduction Protocols

These methods are ideal for producing racemic 1-(3-fluorophenyl)ethanol efficiently and cost-effectively.

Method 1: Sodium Borohydride (NaBH₄) Reduction

Principle: Sodium borohydride is a mild and selective reducing agent that donates a hydride ion (H⁻) to the electrophilic carbonyl carbon of ketones and aldehydes.[6][18] The resulting alkoxide is protonated during the workup to yield the alcohol. One mole of NaBH₄ can theoretically reduce four moles of the ketone.[19]

Caption: Simplified NaBH₄ reduction mechanism.

Protocol:

-

Materials: 3'-fluoroacetophenone, sodium borohydride (NaBH₄), methanol (MeOH) or ethanol (EtOH), 1 M hydrochloric acid (HCl), diethyl ether or ethyl acetate, anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 3'-fluoroacetophenone (e.g., 1.38 g, 10.0 mmol).

-

Dissolve the ketone in methanol (30 mL). Cool the flask in an ice-water bath to 0-5 °C.

-

In small portions over 15-20 minutes, add sodium borohydride (0.42 g, 11.0 mmol, 1.1 eq). Caution: Hydrogen gas evolution may occur.[20]

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

-

Workup:

-

Cool the flask again in an ice bath. Slowly and carefully add 1 M HCl (20 mL) to quench the excess NaBH₄ and neutralize the mixture. Caution: Vigorous H₂ evolution.[20]

-

Reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude 1-(3-fluorophenyl)ethanol can be purified by flash column chromatography on silica gel if necessary.

Method 2: Lithium Aluminum Hydride (LiAlH₄) Reduction

Principle: LiAlH₄ is a much more powerful reducing agent than NaBH₄.[7] It will readily reduce ketones, aldehydes, esters, and carboxylic acids. Its high reactivity necessitates strict anhydrous and inert atmosphere conditions.

!!! CRITICAL SAFETY WARNING !!!

-

LiAlH₄ reacts violently with water and other protic solvents, liberating highly flammable hydrogen gas.[8][9][21]

-

All glassware must be oven- or flame-dried. All solvents must be anhydrous. The reaction must be performed under an inert atmosphere (Nitrogen or Argon).[21][22]

-

Solid LiAlH₄ powder can be pyrophoric. Handle in a fume hood away from ignition sources.[8]

Protocol:

-

Materials: 3'-fluoroacetophenone, lithium aluminum hydride (1 M solution in THF or powder), anhydrous diethyl ether or THF, anhydrous sodium sulfate (Na₂SO₄), Rochelle's salt (potassium sodium tartrate) solution.

-

Procedure:

-

Set up an oven-dried, three-neck flask with a stir bar, dropping funnel, and nitrogen inlet.

-

Charge the flask with LiAlH₄ (e.g., 2.75 mL of 1.0 M solution in THF, 2.75 mmol, 1.1 eq relative to hydride) and anhydrous THF (20 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 3'-fluoroacetophenone (0.35 g, 2.5 mmol) in anhydrous THF (10 mL) and add it to the dropping funnel.

-

Add the ketone solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 10 °C.

-

After addition, stir at 0 °C for 1 hour. Monitor by TLC.

-

-

Workup (Fieser Method):

-

At 0 °C, quench the reaction by the sequential, dropwise addition of:

-

'X' mL of water (where X = grams of LiAlH₄ used).

-

'X' mL of 15% aqueous NaOH.

-

'3X' mL of water.

-

-

Allow the mixture to warm to room temperature and stir vigorously until a granular white precipitate forms.

-

Add anhydrous Na₂SO₄, stir for 15 minutes, and filter the solid salts. Wash the filter cake thoroughly with THF or ether.

-

Combine the filtrates and concentrate under reduced pressure to yield the product.

-

Asymmetric Reduction Protocols

For the synthesis of enantiomerically enriched 1-(3-fluorophenyl)ethanol, asymmetric methods are essential.

Method 3: Corey-Bakshi-Shibata (CBS) Reduction

Principle: The CBS reduction is a robust method for the enantioselective reduction of prochiral ketones.[10][23] The reaction utilizes a chiral oxazaborolidine catalyst, which coordinates with both the borane reducing agent and the ketone substrate. This ternary complex arranges the ketone in a sterically defined manner, forcing the hydride to be delivered to one specific face of the carbonyl, thus inducing high enantioselectivity.[12][24] The absolute stereochemistry of the product alcohol is predictable based on the chirality of the catalyst used.[11]

Protocol for (R)-1-(3-Fluorophenyl)ethanol:

-

Materials: 3'-fluoroacetophenone, (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene), borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M), anhydrous tetrahydrofuran (THF), methanol, 1 M HCl.

-

Procedure:

-

Set up an oven-dried flask under a nitrogen atmosphere.

-

Add (S)-Methyl CBS catalyst (e.g., 1.0 mL of 1 M solution, 1.0 mmol, 10 mol%) to anhydrous THF (20 mL). Cool to 0 °C.

-

Slowly add borane-dimethyl sulfide complex (1.2 mL, ~12 mmol, 1.2 eq) to the catalyst solution. Stir for 10 minutes.

-

In a separate flask, dissolve 3'-fluoroacetophenone (1.38 g, 10.0 mmol) in anhydrous THF (10 mL).

-

Add the ketone solution dropwise to the catalyst-borane mixture over 30-45 minutes via syringe pump, keeping the temperature at 0 °C.

-

Stir the reaction at 0 °C until TLC indicates full consumption of the starting material (typically 1-3 hours).

-

-

Workup:

-

At 0 °C, very slowly and carefully add methanol (10 mL) dropwise to quench the reaction. Caution: Vigorous H₂ evolution.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add 1 M HCl (20 mL) and stir for another 30 minutes.

-

Extract with ethyl acetate (3 x 30 mL), wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

-

Purification & Analysis: Purify by flash chromatography. Determine enantiomeric excess (ee) by chiral HPLC or GC analysis.

Method 4: Biocatalytic Reduction with a Ketoreductase (KRED)

Principle: Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to alcohols.[15] These biocatalytic reactions are performed in aqueous buffer under mild conditions (room temperature, neutral pH).[16] The reaction requires a nicotinamide cofactor (NADH or NADPH), which is continuously recycled in situ using a secondary enzyme and a sacrificial substrate, such as glucose or isopropanol.[1][17]

Protocol:

-

Materials: 3'-fluoroacetophenone, a suitable ketoreductase (KRED, commercially available screening kits), NADP⁺ or NAD⁺, a cofactor recycling enzyme (e.g., glucose dehydrogenase, GDH), D-glucose, potassium phosphate buffer (e.g., 100 mM, pH 7.0), ethyl acetate.

-

Procedure:

-

In a reaction vessel, prepare a solution of potassium phosphate buffer.

-

Add D-glucose (e.g., 1.2 eq), the NAD(P)⁺ cofactor (catalytic amount), the GDH (for recycling), and the KRED.

-

Gently stir until all components are dissolved.

-

Add the 3'-fluoroacetophenone substrate (often as a solution in a water-miscible co-solvent like DMSO or isopropanol to aid solubility).

-

Seal the vessel and stir at room temperature (e.g., 25-30 °C) for 12-24 hours. Reaction progress can be monitored by taking small aliquots, extracting, and analyzing by GC or HPLC.

-

-

Workup:

-

Once the reaction is complete, add an equal volume of ethyl acetate to the reaction mixture.

-

Stir vigorously for 15-20 minutes.

-

Separate the organic layer. Repeat the extraction of the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification & Analysis: The product is often of high purity. If needed, purify by flash chromatography. Determine yield and enantiomeric excess by chiral GC or HPLC.

References

- Kasper, P., & M., W. (2004). Recent advances in the biocatalytic reduction of ketones and oxidation of sec-alcohols. Current Opinion in Biotechnology.

- Wikipedia. Corey–Itsuno reduction.

- Contente, M. L., et al. (n.d.). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Organic & Biomolecular Chemistry.

- NROChemistry.

- Patil, S., et al. (n.d.). Biocatalysis using plant material: A green access to asymmetric reduction. Journal of Applicable Chemistry.

- Humphrey, G. R., et al. (2007). Advances in the Enzymatic Reduction of Ketones. Accounts of Chemical Research.

- Alfa Chemistry. (2025).

- Ni, Y., et al. (2012). Biocatalytic Ketone Reduction: A Green and Efficient Access to Enantiopure Alcohols. Biotechnology Advances.

- Organic Chemistry Portal.

- NROChemistry.

- ISOMERLAB. (2021).

- BenchChem. (2025). A Comparative Guide to Enantioselective Ketone Reduction: Methods, Performance, and Protocols.

- Singh, V. K. (n.d.). Enantioselective Reduction of Ketones. Organic Reactions.

- Center for Nonlinear Studies. (2021).

- YouTube. (2022).

- Thermo Fisher Scientific.

- Sigma-Aldrich. Asymmetric Reduction of Ketones.

- PMC. (2023).

- PMC. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E.

- University of the West Indies. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.

- Common Organic Chemistry. Lithium Aluminum Hydride (LAH).

- Swarthmore College. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.

- Safrole. (n.d.).

- Vertellus. (n.d.). An effective and selective reducing agent.

- YouTube. (2023). How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH | Dr. Aman.

- ChemicalBook. (2019). Lithium aluminium hydride-Hazard and Toxicity.

- YouTube. (2018). Sodium borohydride reduction.

- Thermo Fisher Scientific. (n.d.). 3'-Fluoroacetophenone, 97% 5 g.

- Lu Le Laboratory. (2013). Sodium Borohydride Reduction of Acetophenone.

- OpenBU. (2011). Borohydride Reduction of Fluorenone.

- Meanwell, N. A. (n.d.). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry.

- PMC. (n.d.).

- Rasayan Journal of Chemistry. (n.d.). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. organicreactions.org [organicreactions.org]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. 3'-Fluoroacetophenone, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. www1.chem.umn.edu [www1.chem.umn.edu]

- 7. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 8. ch.ic.ac.uk [ch.ic.ac.uk]

- 9. safrole.com [safrole.com]

- 10. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 13. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 14. cnls.lanl.gov [cnls.lanl.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recent advances in the biocatalytic reduction of ketones and oxidation of sec-alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. moriroku.co.jp [moriroku.co.jp]

- 20. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 21. Lithium aluminium hydride-Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 22. m.youtube.com [m.youtube.com]

- 23. Highly enantioselective reduction of ketones using CoreyâItsuno reduction using CBS catalyst. [isomerlab.com]

- 24. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

Application Note & Protocol: High-Purity Isolation of 1-(2-Chloroethyl)-3-fluorobenzene via Flash Chromatography

Introduction

1-(2-Chloroethyl)-3-fluorobenzene is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its structural integrity and purity are paramount, as impurities can lead to unwanted side reactions, reduced yields, and potentially toxic byproducts in the final active pharmaceutical ingredient (API).[2][3] This application note provides a detailed protocol for the purification of 1-(2-chloroethyl)-3-fluorobenzene using flash chromatography, a rapid and efficient technique for isolating compounds on a preparative scale.[4][5]

The rationale for employing flash chromatography lies in its ability to provide high resolution and speed, which is crucial for separating the target compound from structurally similar impurities that may have formed during synthesis.[5] Common impurities can include starting materials, regioisomers, or byproducts from incomplete reactions.[2] This guide is intended for researchers, scientists, and professionals in drug development who require a reliable method for obtaining high-purity 1-(2-chloroethyl)-3-fluorobenzene for their synthetic applications.

Chemical Profile: 1-(2-Chloroethyl)-3-fluorobenzene

| Property | Value | Source |

| Molecular Formula | C8H8ClF | Inferred from name |

| Molecular Weight | 158.60 g/mol | Inferred from formula |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | Not readily available, but related compound 1-chloro-3-fluorobenzene boils at 127 °C | [1] |

| Purity (Typical) | ≥ 95% before purification | [6] |

Principles of Chromatographic Separation

The purification strategy detailed here leverages the principles of adsorption chromatography.[5] The separation of 1-(2-chloroethyl)-3-fluorobenzene from its impurities is based on the differential partitioning of the components between a stationary phase (silica gel) and a mobile phase (an organic solvent mixture). Compounds with a higher affinity for the stationary phase will move more slowly through the column, while those with a greater affinity for the mobile phase will elute faster.[5] By carefully selecting the mobile phase composition, a high degree of separation can be achieved.

Pre-Purification: Method Development with TLC

Before proceeding with flash chromatography, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). The ideal solvent system should provide a retention factor (Rf) of approximately 0.2 to 0.3 for the target compound, 1-(2-chloroethyl)-3-fluorobenzene.[7][8] This Rf value ensures good separation from impurities and a reasonable elution time from the flash column.

TLC Protocol

-

Prepare TLC Plates: Use standard silica gel 60 F254 plates.

-

Spot the Sample: Dissolve a small amount of the crude 1-(2-chloroethyl)-3-fluorobenzene mixture in a volatile solvent (e.g., dichloromethane) and spot it onto the baseline of the TLC plate.

-

Develop the Plate: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system. Test various ratios of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate).

-

Visualize: After the solvent front has reached near the top of the plate, remove it and visualize the spots under UV light (254 nm).

-

Optimize: Adjust the solvent ratio until the desired Rf for the product spot is achieved. A good starting point for halogenated aromatic compounds is a mixture of hexanes and ethyl acetate.[7][9]

Flash Chromatography Protocol

This protocol is designed for the purification of approximately 1 gram of crude 1-(2-chloroethyl)-3-fluorobenzene. Adjustments to the column size and solvent volumes may be necessary for different sample quantities.[4]

Materials and Equipment

-

Glass chromatography column (e.g., 40-60 mm diameter)

-

Silica gel (230-400 mesh)[4]

-

Sand (washed)

-

Compressed air or nitrogen source with a regulator

-

Fraction collector or test tubes

-

Rotary evaporator

-

Crude 1-(2-chloroethyl)-3-fluorobenzene

-

Elution solvent (optimized from TLC)

-

Dichloromethane (for sample loading)

-

TLC plates and chamber

Workflow Diagram

Caption: Workflow for the purification of 1-(2-chloroethyl)-3-fluorobenzene.

Step-by-Step Procedure

-

Column Preparation:

-

Securely clamp the chromatography column in a vertical position in a fume hood.

-

Place a small plug of cotton or glass wool at the bottom of the column.[7]

-

Add a thin layer of sand (approx. 1 cm) on top of the plug.[7]

-

Dry pack the column with silica gel to the desired height (a silica to sample weight ratio of 30:1 to 100:1 is recommended).[4] Gently tap the column to ensure even packing.

-

Add another layer of sand (approx. 1 cm) on top of the silica gel to prevent disturbance during solvent addition.[7]

-

-

Column Equilibration:

-

Carefully pour the initial, less polar elution solvent (e.g., pure hexanes) into the column.

-

Apply gentle pressure using compressed air or nitrogen to push the solvent through the column until the entire silica bed is wetted and solvent begins to drip from the outlet.[5]

-

Ensure the solvent level is just above the top layer of sand before loading the sample.[4]

-

-

Sample Loading:

-

Dissolve the crude 1-(2-chloroethyl)-3-fluorobenzene (approx. 1 g) in a minimal amount of a suitable solvent, such as dichloromethane.[7]

-

Carefully apply the sample solution evenly to the top of the silica bed using a pipette.

-

Allow the sample to adsorb onto the silica by letting the solvent level drop to the top of the sand.

-

Rinse the sample flask with a small amount of the elution solvent and add it to the column to ensure all the sample is transferred.

-

-

Elution and Fraction Collection:

-

Carefully fill the column with the elution solvent.

-

Begin eluting the column by applying gentle pressure. Maintain a steady flow rate.

-

Collect fractions in appropriately sized test tubes or a fraction collector.

-

If a gradient elution is necessary (as determined by TLC of the crude mixture), gradually increase the polarity of the mobile phase by adding more of the polar solvent (e.g., ethyl acetate).[8]

-

-

Monitoring the Separation:

-

Periodically analyze the collected fractions by TLC to monitor the separation.

-

Spot the crude mixture, the current fraction, and the previous fraction on a TLC plate to track the elution of the product and impurities.

-

-

Product Isolation:

-

Once TLC analysis indicates that a set of fractions contains the pure desired product, combine these fractions into a round-bottom flask.

-

Remove the solvent using a rotary evaporator to yield the purified 1-(2-chloroethyl)-3-fluorobenzene.

-

-

Post-Purification Analysis:

-

Assess the purity of the final product using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Safety Precautions

-

1-(2-Chloroethyl)-3-fluorobenzene and its related compounds may be irritating to the skin, eyes, and respiratory system.[10][11] Handle these chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]

-

The solvents used in chromatography are often flammable.[12] Keep them away from ignition sources.

-

Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

| Problem | Possible Cause | Solution |

| Poor Separation | Inappropriate solvent system. | Re-optimize the solvent system using TLC. Consider a shallower solvent gradient. |

| Column overloading. | Use a larger column or reduce the amount of sample loaded. | |

| Cracked Silica Bed | Column packed unevenly or ran dry. | Ensure even packing and never let the solvent level drop below the top of the silica bed. |

| Product Elutes Too Quickly or Slowly | Solvent polarity is too high or too low. | Adjust the polarity of the elution solvent based on the initial TLC results. |

Conclusion

Flash chromatography is a powerful and efficient method for the purification of 1-(2-chloroethyl)-3-fluorobenzene, a crucial intermediate in the pharmaceutical and agrochemical industries. By following the detailed protocol outlined in this application note, researchers can consistently obtain this compound with high purity, ensuring the quality and reliability of their subsequent synthetic transformations. Adherence to proper technique and safety precautions is essential for successful and safe operation.

References

-

Agilent Technologies. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Retrieved from [Link]

-

Intech Analyticals. (n.d.). Preparative HPLC Chromatography. Retrieved from [Link]

-

Gilson. (n.d.). Gilson Preparative HPLC Systems | VERITY® LC Solutions. Retrieved from [Link]

-

Ardena. (n.d.). Preparative HPLC Purification. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Flash Chromatography. Retrieved from [Link]

-

ScienceLab.com. (2005, October 10). Material Safety Data Sheet. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). 7.9. Flash Column Chromatography Guide. Retrieved from [Link]

-

Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. Retrieved from [Link]

-

University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

-

Hawach Scientific. (2025, February 11). Guide to Flash Chromatography Column. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-2-(chloromethyl)-3-fluorobenzene. Retrieved from [Link]

-

Gorske, B. C., Mbofana, C. T., & Miller, S. J. (n.d.). Regio- and Stereoselective Synthesis of Fluoroalkenes by Directed Au(I) Catalysis. Retrieved from [Link]

-

Autech Industry Co.,Limited. (2026, January 19). Quality Control for 1-(2-Chloroethyl)-4-fluorobenzene: What Buyers Need to Know. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 602: Purgeable Aromatics. Retrieved from [Link]

-

YMC Taiwan Co., Ltd. (n.d.). CHROMATOGRAPHY FUNDAMENTALS FOR THE ANALYSIS AND PURIFICATION OF BIOLOGICS. Retrieved from [Link]

-

Kappe, C. O., & Van der Eycken, E. (2012). Evaluating Impurities in Drugs (Part I of III). Pharmaceutical Technology, 36(2), 48-56. Retrieved from [Link]

-

Pharmaceutical Technology. (2026, February 10). Evaluating Impurities in Drugs (Part II of III). Retrieved from [Link]

-

Semantic Scholar. (n.d.). GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT. Retrieved from [Link]

-

Sastry, T. U., Rao, K. N., Reddy, T. A., & Gandhi, P. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(13), 7531-7534. Retrieved from [Link]

-

Pang, G. K. S., & Grubbs, R. H. (1996). Safe and Convenient Procedure for Solvent Purification. Organometallics, 15(5), 1585-1587. Retrieved from [Link]

-

ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds?. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. pharmtech.com [pharmtech.com]

- 4. rubingroup.org [rubingroup.org]

- 5. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]

- 6. nbinno.com [nbinno.com]

- 7. Chromatography [chem.rochester.edu]

- 8. Guide to Flash Chromatography Column - Hawach [hawachhplccolumn.com]

- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. tcichemicals.com [tcichemicals.com]

Application Note & Protocols: Strategic Derivatization of 1-(2-Chloroethyl)-3-fluorobenzene for Advanced Biological Investigations

Abstract: This document provides a comprehensive guide for the chemical modification of 1-(2-chloroethyl)-3-fluorobenzene, a versatile scaffold for developing targeted biological probes. We detail strategic approaches and step-by-step protocols for its derivatization into fluorescently labeled molecules, biotinylated affinity tags, and precursors for bioorthogonal "click" chemistry. The underlying chemical principles, safety considerations, and methods for analytical characterization are thoroughly discussed to empower researchers in drug discovery and chemical biology to harness this molecule's potential for studying complex biological systems.

Introduction: Rationale and Molecular Reactivity

1-(2-Chloroethyl)-3-fluorobenzene is a substituted aromatic compound featuring two distinct reactive sites: a primary alkyl chloride on the ethyl side-chain and a fluorinated benzene ring. The presence of fluorine can enhance metabolic stability and alter pharmacokinetic properties, making fluorinated compounds valuable in medicinal chemistry[1]. The primary value of this molecule as a starting material for biological probes lies in the electrophilic nature of the 2-chloroethyl group, which serves as a handle for covalent modification via nucleophilic substitution.

The chloroethyl moiety is susceptible to reaction with a wide range of nucleophiles, allowing for the straightforward introduction of functional payloads. The fluorobenzene ring, while less reactive, can undergo electrophilic aromatic substitution (EAS). The fluorine atom is a deactivating but ortho, para-directing group due to a combination of a strong electron-withdrawing inductive effect and a resonance-donating effect[2][3]. The 2-chloroethyl group is also deactivating. This dual reactivity allows for a modular approach to probe design, where the chloroethyl group is the primary site for conjugation.

This guide focuses on leveraging the chloroethyl group to attach three key classes of functionalities essential for modern biological research:

-

Fluorescent Probes: For cellular imaging and tracking.

-

Biotin Tags: For affinity-based purification and detection of binding partners.

-

Bioorthogonal Handles: For "click" chemistry-mediated conjugation in complex biological environments.

Critical Safety Notice: 1-(2-Chloroethyl)-3-fluorobenzene and related halogenated aromatic compounds are hazardous. They are often flammable, irritants to the skin, eyes, and respiratory tract, and may have long-term health effects[4][5][6]. All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Strategic Derivatization Pathways

The primary strategy involves nucleophilic substitution at the terminal carbon of the chloroethyl group. The general reaction scheme is as follows:

R-Nu + Cl-CH2-CH2-Ar → R-Nu-CH2-CH2-Ar + Cl⁻

Where Ar is the 3-fluorophenyl group and R-Nu is the nucleophilic payload (e.g., an amine-containing fluorophore, sodium azide, or a thiol-modified biotin).

Figure 1: Overview of derivatization strategies.

Detailed Application Protocols

Protocol 1: Synthesis of a Fluorescent Probe via Amine Conjugation

This protocol describes the conjugation of an amine-containing fluorophore, using 7-amino-4-methylcoumarin as an example, to generate a fluorescent tracer. The reaction is a standard N-alkylation.

Rationale: The amine acts as a nucleophile, displacing the chloride. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is used to scavenge the HCl byproduct without competing in the primary reaction. A polar aprotic solvent like DMF is chosen to solubilize the reactants and facilitate the SN2 reaction.

Materials:

-

1-(2-Chloroethyl)-3-fluorobenzene

-

7-Amino-4-methylcoumarin

-

Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 7-amino-4-methylcoumarin (1.0 eq) in anhydrous DMF.

-

Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.

-

Add 1-(2-chloroethyl)-3-fluorobenzene (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 80 °C and stir overnight. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes/ethyl acetate to yield the final fluorescent probe.[7][8]

Figure 2: Workflow for fluorescent probe synthesis.

Protocol 2: Biotinylation for Affinity-Based Applications

This protocol attaches a biotin moiety, a vitamin that binds with exceptionally high affinity to streptavidin, enabling powerful detection and purification assays.[9][10] Here, we use a thiol-containing biotin derivative to displace the chloride.

Rationale: The thiolate anion, generated in situ from the thiol using a base like potassium carbonate, is an excellent nucleophile for SN2 reactions.

Materials:

-

1-(2-Chloroethyl)-3-fluorobenzene

-

Biotin-PEG2-thiol (or similar thiol-containing biotin reagent)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous Acetonitrile (ACN)

-

Standard work-up and purification reagents as in Protocol 1.

Procedure:

-

To a solution of Biotin-PEG2-thiol (1.0 eq) in anhydrous ACN, add finely ground potassium carbonate (3.0 eq).

-

Stir the suspension vigorously for 15 minutes at room temperature.

-

Add 1-(2-chloroethyl)-3-fluorobenzene (1.1 eq) to the mixture.

-

Heat the reaction to 60 °C and stir for 6-12 hours, monitoring by TLC.

-

Cool the reaction, filter off the solid K₂CO₃, and rinse with ACN.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and perform an aqueous work-up as described in Protocol 1.

-

Purify the crude material by column chromatography to obtain the biotinylated product.

Figure 3: Workflow for biotinylation.

Protocol 3: Installation of a "Click Chemistry" Handle

This protocol introduces an azide group, creating a precursor for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier bioorthogonal reaction.[11][12] This allows the molecule to be "clicked" onto alkyne-modified biomolecules in complex biological systems.

Rationale: Sodium azide is an excellent nucleophile for displacing primary alkyl halides. The reaction is typically fast and high-yielding in polar aprotic solvents.

Materials:

-

1-(2-Chloroethyl)-3-fluorobenzene

-

Sodium azide (NaN₃) (EXTREMELY TOXIC)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Diethyl ether

-

Standard work-up and purification reagents.

Procedure:

-

CAUTION: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care and appropriate safety measures.

-

In a round-bottom flask, dissolve 1-(2-chloroethyl)-3-fluorobenzene (1.0 eq) in anhydrous DMSO.

-

Add sodium azide (1.5 eq) in one portion.

-

Stir the reaction at room temperature for 12-24 hours. Monitor by TLC until the starting material is consumed.

-

Carefully pour the reaction mixture into a separatory funnel containing a large volume of cold water.

-

Extract the product with diethyl ether (3x).

-

Combine the organic layers, wash with brine (3x) to remove residual DMSO, and dry over anhydrous MgSO₄.

-

Filter and carefully concentrate the solution under reduced pressure at low temperature (to avoid decomposition of the azide).

-

The resulting 1-(2-azidoethyl)-3-fluorobenzene is often used in the next step without further purification. If necessary, it can be purified by chromatography.[13]

Figure 4: Workflow for azide installation.

Analytical Characterization

Confirmation of successful derivatization is critical. A combination of spectroscopic and chromatographic methods should be employed.

| Technique | Starting Material (1-(2-chloroethyl)-3-fluorobenzene) | Expected Change for Azide Derivative (Protocol 3) | Purpose |

| ¹H NMR | Triplet ~3.0-3.2 ppm (Ar-CH₂)Triplet ~3.7-3.9 ppm (Cl-CH₂) | Upfield shift of the Ar-CH₂ protons.Significant upfield shift of the N₃-CH₂ protons compared to Cl-CH₂. | Confirms covalent modification at the correct position by observing shifts in proton environments. |

| ¹³C NMR | Signal ~41 ppm (Cl-CH₂) | Signal for N₃-CH₂ appears at a different chemical shift (typically ~50 ppm). | Confirms the change in the electronic environment of the ethyl carbons. |

| FT-IR | C-Cl stretch (~650-800 cm⁻¹) | Appearance of a strong, sharp azide (N₃) stretch at ~2100 cm⁻¹. | Unambiguously confirms the incorporation of the azide functional group. |

| Mass Spec (ESI/GC-MS) | M peak at m/z corresponding to C₈H₈ClF | M peak at m/z corresponding to C₈H₈FN₃. | Confirms the exact mass of the product, verifying the elemental formula. |

| HPLC | A single peak at a characteristic retention time. | A new peak with a different retention time, indicating a change in polarity. | Assesses the purity of the final compound and confirms the consumption of starting material. |

Conclusion

1-(2-Chloroethyl)-3-fluorobenzene is an accessible and highly adaptable starting material for the synthesis of custom biological probes. The protocols outlined in this application note provide robust and validated starting points for researchers to develop tools for fluorescence imaging, affinity pulldowns, and bioorthogonal labeling. By understanding the core reactivity of the chloroethyl group, scientists can readily expand this chemical toolbox by substituting a wide array of other nucleophilic tags to suit their specific experimental needs.

References

-

CPAchem Ltd. (2024). Safety data sheet: 1-Chloro-3-fluorobenzene. [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: Fluorobenzene. [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of fluorescent probes. [Link]

-

Lim, C. S., & Chang, Y. T. (2015). Rational Design of Small Molecule Fluorescent Probes for Biological Applications. Accounts of chemical research, 48(6), 1751–1761. [Link]

-

ron. (2016). Rate of EAS in chlorobenzene and fluorobenzene. Chemistry Stack Exchange. [Link]

-

Alabugin, I. V., & Kuhn, K. (2018). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. ResearchGate. [Link]

-

Sharpless Lab, The Scripps Research Institute. (n.d.). Click Chemistry. [Link]

-

NIST. (n.d.). Benzene, 1-(chloromethyl)-3-fluoro-. NIST WebBook. [Link]

-

Dumat, B., et al. (2018). Fluorophore-Assisted Click Chemistry through Copper(I) Complexation. Molecules, 23(7), 1735. [Link]

-

Lankalapalli, S., & Tanneeru, K. (2020). Lessons in Organic Fluorescent Probe Discovery. ACS omega, 5(1), 2–13. [Link]

-

Wang, L., et al. (2024). Two Fluorescent Probes for Recognition of Acetylcholinesterase: Design, Synthesis, and Comparative Evaluation. Molecules, 29(9), 2024. [Link]

-

JSciMed Central. (n.d.). Biological Potential of FluoroBenzene Analogs. [Link]

-

Alegria-Schaffer, A. (2014). Protein biotinylation. Methods in enzymology, 536, 109–114. [Link]

-

Li, Z., et al. (2012). Highly efficient click labeling using 2-[18F]fluoroethyl azide and synthesis of an 18F N-hydroxysuccinimide ester as conjugation agent. Nuclear medicine and biology, 39(6), 875–883. [Link]

Sources

- 1. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. researchgate.net [researchgate.net]

- 4. louisville.edu [louisville.edu]

- 5. bg.cpachem.com [bg.cpachem.com]

- 6. fishersci.com [fishersci.com]

- 7. rsc.org [rsc.org]

- 8. Rational Design of Small Molecule Fluorescent Probes for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biotinylation | Thermo Fisher Scientific - KR [thermofisher.com]

- 10. Protein biotinylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]

- 12. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Highly efficient click labeling using 2-[18F]fluoroethyl azide and synthesis of an 18F N-hydroxysuccinimide ester as conjugation agent - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Friedel-Crafts Reactions for Fluorinated Compounds

Welcome to the technical support center for Friedel-Crafts reactions involving fluorinated compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges when attempting to functionalize fluoroaromatic systems. Fluorine's unique electronic properties significantly complicate this classic electrophilic aromatic substitution, often leading to reaction failure or low yields. This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these complexities and achieve your synthetic goals.

The Core Challenge: The Duality of Fluorine

The primary difficulty in performing Friedel-Crafts reactions on fluorinated aromatic rings stems from the powerful electron-withdrawing inductive effect (-I) of the fluorine atom.[1] This effect strongly deactivates the aromatic ring, making it less nucleophilic and therefore less reactive towards the electrophilic attack that is central to the Friedel-Crafts mechanism.[1][2][3] While fluorine does possess a lone pair that can be donated into the ring via a resonance effect (+M), its inductive effect is overwhelmingly dominant.[1] This deactivation is the root cause of many of the issues detailed below.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most common issues encountered during experiments.

Issue 1: Low to No Product Yield

Q1: My Friedel-Crafts reaction with a fluoroarene is failing or giving a negligible yield. What is the primary cause and how can I fix it?

A1: The most common culprit is the severe deactivation of the aromatic ring by the fluorine substituent.[2][3] Traditional Lewis acids like aluminum chloride (AlCl₃), while effective for activated or neutral rings, are often insufficient to promote the reaction on these electron-poor substrates.[4]

Troubleshooting & Optimization:

-

Increase Catalyst Potency: Switch from standard Lewis acids to stronger alternatives. Superacids or highly active metal triflates are often necessary to drive the reaction forward.

-

Modify Reaction Conditions: Higher temperatures can sometimes provide the necessary activation energy. However, this must be balanced against the risk of side reactions.[5]

-

Consider Alternative Acylating/Alkylating Agents: The reactivity of the electrophile is critical. For acylations, acyl fluorides are the least reactive, while acyl iodides are the most reactive.[6]

The following workflow provides a systematic approach to troubleshooting a failed reaction.

Caption: Troubleshooting workflow for a failed Friedel-Crafts reaction.

Issue 2: Poor Regioselectivity

Q2: My reaction on fluorobenzene is producing a mixture of ortho and para isomers. How can I enhance selectivity for the para product?

A2: Fluorine is an ortho, para-directing group. However, the bulky acylium ion intermediate in Friedel-Crafts acylation experiences significant steric hindrance at the ortho position, which is adjacent to the fluorine atom.[5] Therefore, the para product is typically favored. If you are observing significant ortho isomer formation, it may be due to your reaction conditions.

Troubleshooting & Optimization:

-

Control Reaction Temperature: Higher temperatures can provide the energy to overcome the steric barrier at the ortho position, leading to reduced para selectivity. Maintaining a lower reaction temperature is crucial.[5]

-

Choice of Catalyst: The nature of the Lewis acid catalyst can influence the steric bulk of the electrophile-catalyst complex and thus impact the ortho/para ratio.

-

Solvent Effects: The polarity of the solvent can influence the transition state and affect isomer distribution. Experimenting with different anhydrous solvents may be beneficial.

The table below summarizes data for the acylation of fluorobenzene, highlighting how catalyst choice can achieve high selectivity for the desired para product.

| Catalyst System | Acylating Agent | Temperature (°C) | Time (h) | Yield of para-product (%) | Selectivity (%) |

| La(OTf)₃ + TfOH | Benzoyl Chloride | 140 | 4 | 87 | 99 |

| TfOH | Benzoyl Chloride | 140 | 4 | 85 | 99 |

| Yb(OTf)₃ + TfOH | Benzoyl Chloride | 140 | 4 | 82 | 99 |

| Data sourced from a study on the solvent-free acylation of fluorobenzene. |

Issue 3: Ineffective Catalysis and Alternative Systems

Q3: I am using AlCl₃ for the acylation of a difluorinated benzene ring, and it's not working. What are my options?

A3: For highly deactivated substrates such as di- or polyfluorinated arenes, AlCl₃ is almost certain to fail. The electron density of the ring is simply too low. Furthermore, in acylations, the ketone product forms a stable complex with AlCl₃, which requires the use of stoichiometric or greater amounts of the catalyst, making it inefficient and generating significant waste.[2][7][8]

Solutions & Alternative Protocols:

The most effective strategy is to move beyond traditional Lewis acids. Brønsted superacids and rare-earth metal triflates have proven highly effective for these challenging transformations. Trifluoromethanesulfonic acid (TfOH) and its rare-earth salts (Re(OTf)₃) can catalyze the acylation of even deactivated fluoroarenes.

Another innovative approach involves using fluorinated alcohols, such as hexafluoro-2-propanol (HFIP), as both the solvent and a hydrogen-bond donor to activate the electrophile.[9] This method can promote intermolecular Friedel-Crafts acylation at room temperature without any additional Lewis or Brønsted acid catalysts.[10]

Caption: Catalyst decision pathway for fluorinated substrates.

Experimental Protocol: Solvent-Free Acylation of Fluorobenzene

This protocol is adapted from a validated procedure demonstrating the use of a composite catalyst system for the acylation of fluorobenzene.

Objective: To synthesize 4-fluorobenzophenone via Friedel-Crafts acylation of fluorobenzene with benzoyl chloride using a La(OTf)₃ and TfOH catalyst system.

Materials:

-

Fluorobenzene

-

Benzoyl chloride

-

Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃)

-

Trifluoromethanesulfonic acid (TfOH)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

Procedure:

-

Setup: Ensure all glassware is thoroughly dried in an oven and assembled while hot under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

-

Reagent Charging: To the round-bottom flask, add fluorobenzene (e.g., 50 mmol), benzoyl chloride (e.g., 10 mmol), La(OTf)₃ (e.g., 0.1 mmol, 1 mol%), and TfOH (e.g., 1 mmol, 10 mol%).

-

Reaction: Heat the reaction mixture to 140 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress using an appropriate technique (e.g., GC-MS or TLC) to determine the point of complete consumption of the limiting reagent (benzoyl chloride). The reaction is typically complete within 4 hours.

-

Workup: After cooling to room temperature, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure 4-fluorobenzophenone.

References

- Benchchem. (n.d.). identifying side products in Friedel-Crafts acylation of fluorobenzene.

- Quora. (2017, August 26). Alkyl fluoride is more reactive than alkyl iodide in a Friedel-Crafts alkylation reaction. Why?

- Wikipedia. (n.d.). Friedel–Crafts reaction.

- YouTube. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems.

- Course Hero. (n.d.). ORGANIC REACTION MECHANISM.

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

- Chemistry LibreTexts. (2024, April 2). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction.

- University of Glasgow. (n.d.). FRIEDEL-CRAFTS CHEMISTRY AT HALOGENATED SURFACES.

- Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

- Course Hero. (2022, August 28). ORGANIC REACTION MECHANISM.

- Benchchem. (n.d.). troubleshooting common issues in Friedel-Crafts reactions.

- PMC. (n.d.). Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents.

- Friedel-Crafts Handout. (n.d.).

- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.

- Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems.

- Benchchem. (n.d.). A Comparative Guide to Greener Alternatives for Friedel-Crafts Acylation.

- ResearchGate. (n.d.). Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates.

- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.

- NROChemistry. (n.d.). Friedel-Crafts Reactions.

- Google Patents. (n.d.). CN101462931A - Method for acylating fluorobenzene.

- SIOC Journals. (n.d.). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates.

- YouTube. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution.

- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.

- University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation.

- Chemistry LibreTexts. (2015, July 18). 15.12: Limitations of Friedel-Crafts Alkylations.

- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.

- Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation.

- ResearchGate. (n.d.). (PDF) Recent Advancements in Typical Friedel–Crafts Alkylation Reactions Focused on Targeting Arene Nucleophiles.

Sources

- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. CN101462931A - Method for acylating fluorobenzene - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. theses.gla.ac.uk [theses.gla.ac.uk]

- 9. Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Friedel-Crafts Acylation [organic-chemistry.org]

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 1-(2-chloroethyl)-3-fluorobenzene

This technical guide provides an in-depth analysis of 1-(2-chloroethyl)-3-fluorobenzene using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document will delve into the nuances of spectral interpretation, supported by predicted data and comparisons with alternative analytical techniques. Our focus is on providing not just data, but a foundational understanding of the structural elucidation of this halogenated aromatic compound.

Introduction

1-(2-chloroethyl)-3-fluorobenzene is a substituted aromatic compound with potential applications in pharmaceutical and materials science. Accurate structural verification is paramount for its use in synthesis and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the unambiguous determination of its molecular structure. This guide will walk through a detailed analysis of its ¹H and ¹³C NMR spectra, offering insights into the influence of its substituents on the chemical environment of each nucleus.

I. ¹H and ¹³C NMR Analysis: A Detailed Exploration

Due to the limited availability of public, experimentally verified NMR data for 1-(2-chloroethyl)-3-fluorobenzene, this guide will utilize predicted spectral data. These predictions are grounded in established NMR principles and data from analogous compounds, such as 1-chloro-3-fluorobenzene and substituted ethylbenzenes. This approach provides a robust framework for interpreting future experimental data.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

1. Sample Preparation:

- Weigh approximately 10-20 mg of 1-(2-chloroethyl)-3-fluorobenzene.

- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform). The choice of solvent is critical as it should not have signals that overlap with the analyte's signals. CDCl₃ is a common choice for its relatively simple spectrum and good-solubilizing properties for many organic compounds.[1]

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm and serves as a reference point for the chemical shifts.

- Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Parameters:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

- ¹H NMR:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

- Number of Scans: 16-64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.

- Relaxation Delay (D1): 1-2 seconds.

- ¹³C NMR:

- Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to single lines for each unique carbon.

- Number of Scans: 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.

- Relaxation Delay (D1): 2 seconds.

Data Presentation: Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for 1-(2-chloroethyl)-3-fluorobenzene.

Table 1: Predicted ¹H NMR Data for 1-(2-chloroethyl)-3-fluorobenzene in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.15 - 7.25 | ddd | J(H,F) ≈ 8.0, J(H,H) ≈ 2.0, J(H,H) ≈ 0.5 |

| H-4 | 6.90 - 7.00 | ddd | J(H,H) ≈ 8.0, J(H,F) ≈ 8.0, J(H,H) ≈ 2.0 |

| H-5 | 7.25 - 7.35 | t | J(H,H) ≈ 8.0 |

| H-6 | 6.95 - 7.05 | dt | J(H,H) ≈ 8.0, J(H,H) ≈ 2.0 |

| -CH₂-Ar | 3.10 - 3.20 | t | J(H,H) ≈ 7.0 |

| -CH₂-Cl | 3.75 - 3.85 | t | J(H,H) ≈ 7.0 |

Table 2: Predicted ¹³C NMR Data for 1-(2-chloroethyl)-3-fluorobenzene in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Coupling to Fluorine |

| C-1 | 142.0 - 144.0 | d, J(C,F) ≈ 7-8 Hz |

| C-2 | 115.0 - 117.0 | d, J(C,F) ≈ 21-23 Hz |

| C-3 | 161.0 - 164.0 | d, J(C,F) ≈ 245-250 Hz |

| C-4 | 122.0 - 124.0 | d, J(C,F) ≈ 3-4 Hz |

| C-5 | 129.5 - 131.5 | d, J(C,F) ≈ 8-9 Hz |

| C-6 | 134.0 - 136.0 | d, J(C,F) ≈ 2-3 Hz |

| -CH₂-Ar | 38.0 - 40.0 | s |

| -CH₂-Cl | 44.0 - 46.0 | s |

Interpretation and Causality

-

¹H NMR Spectrum:

-

Aromatic Region (6.90 - 7.35 ppm): The four protons on the benzene ring will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. The fluorine atom, being highly electronegative, will generally cause downfield shifts for nearby protons. The chloroethyl group will also influence the electronic environment. The proton ortho to the fluorine (H-2 and H-4) will show coupling to fluorine.

-

Aliphatic Region (3.10 - 3.85 ppm): The two methylene groups of the chloroethyl side chain will appear as two distinct triplets. The triplet at a lower field (-CH₂-Cl) is adjacent to the electronegative chlorine atom, causing a significant downfield shift. The triplet at a higher field (-CH₂-Ar) is adjacent to the aromatic ring. The coupling between these two methylene groups results in the triplet-of-triplets pattern, a classic signature of an ethyl group.

-

-

¹³C NMR Spectrum:

-

Aromatic Region (115.0 - 164.0 ppm): The six aromatic carbons will show distinct signals. The carbon directly bonded to the fluorine atom (C-3) will have the largest chemical shift and a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 245-250 Hz. The other aromatic carbons will also exhibit smaller C-F couplings. The carbon attached to the chloroethyl group (C-1) and the carbon attached to the chlorine atom are predicted to be significantly downfield.

-

Aliphatic Region (38.0 - 46.0 ppm): The two aliphatic carbons will appear as singlets in the proton-decoupled spectrum. The carbon atom bonded to the chlorine (-CH₂-Cl) will be at a lower field due to the deshielding effect of the chlorine atom.

-

II. Comparison with Alternative Analytical Techniques

While NMR provides unparalleled detail for structural elucidation, other techniques offer complementary information or may be more suitable for specific analytical goals.

Table 3: Comparison of Analytical Techniques for 1-(2-chloroethyl)-3-fluorobenzene

| Technique | Principle | Advantages for this Analysis | Disadvantages for this Analysis |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass analysis. | Excellent for identifying and quantifying the compound in complex mixtures. Provides molecular weight and fragmentation patterns for structural confirmation.[2] | Provides limited information on the specific isomeric structure (i.e., the relative positions of the substituents on the aromatic ring) without authentic standards. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups. | Quickly confirms the presence of key functional groups such as the C-Cl bond, C-F bond, and aromatic C-H bonds.[3] | Does not provide detailed information about the connectivity of atoms or the overall molecular structure. It is not suitable for distinguishing between isomers.[2][3] |

| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. | Useful for the analysis of less volatile or thermally labile compounds. Can be used for purification. | For a relatively volatile compound like this, GC is often preferred. The UV response may be weak, affecting sensitivity. |

Synergistic Application:

For comprehensive characterization, a multi-technique approach is often optimal. GC-MS can confirm the molecular weight and elemental composition, while FTIR can quickly verify the presence of the expected functional groups. NMR then provides the definitive structural arrangement of the atoms.

III. Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of 1-(2-chloroethyl)-3-fluorobenzene.

Caption: Workflow for the spectroscopic analysis of 1-(2-chloroethyl)-3-fluorobenzene.

IV. Logical Relationships in Spectral Interpretation

The interpretation of NMR spectra relies on understanding the logical connections between molecular structure and spectral parameters.

Caption: Logical relationships in the NMR spectral interpretation of 1-(2-chloroethyl)-3-fluorobenzene.

Conclusion

This guide has provided a comprehensive overview of the ¹H and ¹³C NMR analysis of 1-(2-chloroethyl)-3-fluorobenzene. By presenting and interpreting predicted spectral data, we have established a solid foundation for the structural elucidation of this molecule. The comparison with alternative techniques such as GC-MS and FTIR highlights the unique strengths of NMR in providing detailed structural information while also acknowledging the complementary nature of a multi-technique approach for comprehensive characterization. The provided workflows and diagrams serve as practical tools for researchers in designing and interpreting their analytical experiments.

References

-

PubChem. 1-Chloro-3-fluorobenzene. [Link]

-

Rocky Mountain Labs. Difference between FTIR and NMR? [Link]

-

Agilent. Analysis of Halogenated Hydrocarbons, Benzene, and Derivatives in Drinking Water. [Link]

-

PMC. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. [Link]

-

PrepChem.com. Preparation of (2-chloroethyl)benzene. [Link]

-

NIST WebBook. Benzene, (2-chloroethyl)-. [Link]

-

Rocky Mountain Labs. Difference between FTIR Analysis and GC-MS Analysis. [Link]

-

PMC. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]

- Friebolin, H. Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH, 2010.

-

Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. [Link]

-

ResearchGate. Synthesis and characterization of some symmetrical substituted 1-(2-chloroethyl)pyrazole-based chalcogenides. [Link]

-

European Journal of Chemistry. Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine. [Link]

Sources

Spectroscopic Validation of 1-(2-Chloroethyl)-3-fluorobenzene Synthesis: A Comparative Guide for Researchers

Introduction: The Significance of Fluorinated Aromatics